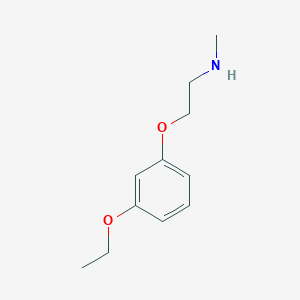
4-(3-Oxopiperazin-1-yl)benzaldehyde
Overview
Description
“4-(3-Oxopiperazin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is commonly known as OPB. It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2O2/c14-8-9-1-3-10(4-2-9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Antibacterial Potential: A study by Gein et al. (2006) describes the synthesis of compounds structurally related to 4-(3-Oxopiperazin-1-yl)benzaldehyde, specifically focusing on their antibacterial activity.
Anticonvulsant Activity
- Anticonvulsant Properties: Research by Çakir et al. (1999) explored compounds including this compound derivatives for their potential anticonvulsant activities.
Synthesis Methodologies
- Novel Synthesis Techniques: A methodology involving this compound in the synthesis of complex chemical structures is outlined in the work of Unnamatla et al. (2019).
- Solid-Phase Synthesis: Khan et al. (2002) reported on the solid-phase synthesis of 2-oxopiperazines, a category to which this compound belongs, emphasizing diastereomeric purity in the process (Khan et al., 2002).
Biological and Pharmacological Research
- Inhibitory Effects on Inflammatory Responses: Kwon et al. (2017) isolated compounds similar to this compound from Antarctic marine-derived Aspergillus, noting their inhibitory effects on inflammatory responses (Kwon et al., 2017).
Photocatalysis
- Photocatalytic Applications: Research into the selective synthesis of benzaldehyde derivatives like this compound was conducted by Lima et al. (2017), focusing on environmentally friendly photocatalysis (Lima et al., 2017).
Safety and Hazards
The safety information for “4-(3-Oxopiperazin-1-yl)benzaldehyde” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-(3-oxopiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-8-9-1-3-10(4-2-9)13-6-5-12-11(15)7-13/h1-4,8H,5-7H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDGWGHLQNPKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)

![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)


